molecular formula C19H23F3N6O B6445263 4-(6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2548994-22-3

4-(6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6445263
CAS No.: 2548994-22-3
M. Wt: 408.4 g/mol
InChI Key: AWRFKGNLBVOVIV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a methyl group, at position 2 with a piperazine moiety bearing a 3-(trifluoromethyl)pyridin-2-yl group, and at position 4 with morpholine. The trifluoromethylpyridine substituent enhances lipophilicity and metabolic stability, while the morpholine group improves solubility. Synthetically, it likely employs a Pd-catalyzed Suzuki-Miyaura coupling for introducing the trifluoromethylpyridine group, analogous to methods used for structurally related antimalarial compounds .

Properties

IUPAC Name

4-[6-methyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O/c1-14-13-16(26-9-11-29-12-10-26)25-18(24-14)28-7-5-27(6-8-28)17-15(19(20,21)22)3-2-4-23-17/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRFKGNLBVOVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS Number: 2548994-22-3) is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H23F3N6OC_{19}H_{23}F_{3}N_{6}O with a molecular weight of 408.4 g/mol. The structure features a morpholine ring, a pyrimidine core, and a trifluoromethyl-substituted pyridine moiety, which contribute to its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in various signaling pathways. Notably, compounds with similar structures have been reported to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell proliferation and survival .

Key Mechanisms:

  • Enzyme Inhibition : Similar derivatives have shown significant inhibitory effects on phosphatidylinositol 3-kinase (PI3K), leading to decreased tumor growth in preclinical models.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways, particularly in breast and lung cancer models.

Biological Activity Data

A summary of biological activities associated with similar compounds is presented in the following table:

Biological ActivityCompound TypeReference
PI3K InhibitionPyrimidine Derivatives
AnticancerTriazole and Pyrimidine Analogues
Enzymatic InhibitionN-Heterocyclic Compounds

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor efficacy of a related compound in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, attributed to the inhibition of PI3K signaling pathways .
  • Selectivity and Toxicity : Another investigation assessed the selectivity of this class of compounds against normal cells versus cancerous cells. The findings suggested that these compounds exhibit lower toxicity toward normal cells while effectively targeting cancer cells, highlighting their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:

  • Anticancer Activity : Research indicates that derivatives of pyrimidine and piperazine have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Antidepressant Properties : Compounds featuring piperazine and morpholine structures have been linked to antidepressant effects. They may act on serotonin receptors, providing a basis for further investigation into their efficacy in treating mood disorders .

Neuropharmacology

The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. This characteristic is crucial for developing neuroactive drugs aimed at treating neurological disorders such as anxiety and depression.

Antimicrobial Research

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's ability to disrupt bacterial membranes, making it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar pyrimidine derivatives inhibited tumor growth in vitro by 50% at 10 µM concentration .
Study BAntidepressant EffectsShowed significant improvement in depressive symptoms in animal models treated with piperazine derivatives .
Study CAntimicrobial EfficacyReported that compounds with trifluoromethyl groups displayed increased activity against Staphylococcus aureus compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to pyrimidine derivatives with variations in substituents and heterocyclic cores. Key analogs include:

Compound ID/Name Substituents on Pyrimidine Core Piperazine/Piperidine Substituent Morpholine Position Molecular Weight Reported Activity Reference
Target Compound 6-methyl, 2-piperazinyl 3-(trifluoromethyl)pyridin-2-yl 4 ~420 (estimated) Inferred antimalarial N/A
4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (77) 6-pyridin-3-yl, 2-(4-methylpiperazinyl) None (4-methylpiperazine directly on pyrimidine) 4 ~413 (estimated) Antimalarial
4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (75) 6-pyridin-3-yl, 2-(4,4-difluoropiperidinyl) None (4,4-difluoropiperidine on pyrimidine) 4 ~428 (estimated) Antimalarial
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine 2-piperazinyl 5-fluoropyrimidin-2-yl 4 345.37 Not specified
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine 6-methyl, 2-piperazinyl 2,3-dimethoxybenzoyl 4 427.5 Not specified
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine core 4-methanesulfonyl-piperazinylmethyl 4 ~450 (estimated) Anticancer (patented)

Key Observations:

  • Trifluoromethylpyridine vs. Pyridin-3-yl (Compound 77): The target’s 3-(trifluoromethyl)pyridin-2-yl group likely enhances target binding and metabolic stability compared to pyridin-3-yl due to the electron-withdrawing CF₃ group .
  • Fluorinated Substituents (Compound 75 vs.
  • Sulfonyl vs. Acyl Groups (): The 2,3-dimethoxybenzoyl group in ’s compound introduces bulkiness, which may reduce solubility compared to the target’s compact trifluoromethylpyridine .

Physicochemical Properties

  • Molecular Weight: The target (~420) falls within the range of bioactive pyrimidines (345–450), suggesting favorable drug-likeness .
  • Solubility: Morpholine improves aqueous solubility, but the trifluoromethylpyridine may reduce it slightly compared to pyridin-3-yl analogs .

Preparation Methods

Nucleophilic Aromatic Substitution

Heating 4,6-dichloro-2-morpholinopyrimidine with excess 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine in ethanol at 78°C for 8 hours in the presence of potassium carbonate affords the desired product in 80% yield . The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

Starting MaterialConditionsYield
4,6-Dichloro-2-morpholinopyrimidineEthanol, K₂CO₃, 78°C, 8h80%

Palladium-Catalyzed Coupling

For less reactive substrates, a Buchwald-Hartwig coupling is employed. A mixture of 4,6-dichloro-2-morpholinopyrimidine, 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in toluene at 90°C for 8 hours yields the product in 75% yield . This method is advantageous for sterically hindered systems.

Final Functionalization and Purification

Post-coupling, the crude product is purified via flash chromatography using gradients of hexane and ethyl acetate. Recrystallization from isopropanol or methanol enhances purity. Analytical characterization includes ¹H NMR (δ 6.67–7.55 ppm for pyridine and pyrimidine protons), mass spectrometry (observed [M+H]⁺ at m/z 408.4), and elemental analysis.

Scalability and Process Optimization

Large-scale synthesis (≥100 g) requires solvent optimization to minimize waste. A patent-described protocol uses acetonitrile for initial substitutions, followed by dichloromethane extraction and magnesium sulfate drying, achieving 81.4% yield at scale. Critical process parameters include:

  • Temperature control (±2°C) during exothermic substitutions

  • Precise stoichiometry of piperazine (1.1 equivalents) to avoid side reactions

  • Use of anhydrous conditions to prevent hydrolysis of trifluoromethyl groups

Comparative Analysis of Methodologies

MethodYieldCostScalability
Nucleophilic Substitution80%LowHigh
Pd-Catalyzed Coupling75%HighModerate

Nucleophilic substitution is favored for industrial applications due to lower catalyst costs, while palladium-based methods are reserved for structurally complex analogs.

Q & A

Q. Example Protocol from Literature :

  • Step 1 : React 2-chloro-6-methylpyrimidin-4-amine with 3-(trifluoromethyl)pyridin-2-yl-piperazine in dichloromethane at 50°C for 12 hours .
  • Step 2 : Treat the intermediate with morpholine and formaldehyde in ethanol under reflux for 10 hours .
  • Step 3 : Purify via recrystallization (ethanol) to achieve >90% purity .

Basic: Which spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., distinguishing morpholine N-CH2_2 signals at δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 465.18) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield and minimize side products?

Methodological Answer:

  • Catalyst Screening : Use coupling agents like 1,1'-thiocarbonyldiimidazole to enhance piperazine-pyrimidine bond formation efficiency .
  • Solvent Optimization : Replace ethanol with dimethylformamide (DMF) for higher solubility of intermediates at elevated temperatures (80–100°C) .
  • Temperature Control : Gradual heating (e.g., 50°C → 80°C) reduces decomposition of trifluoromethyl groups .
  • By-Product Mitigation : Add molecular sieves to absorb water during morpholine-formaldehyde reactions, preventing hydrolysis .

Q. Case Study :

  • Contradiction : A piperazine-pyrimidine analog showed variable IC50_{50} values (5 nM vs. 200 nM) in kinase inhibition assays.
  • Resolution : Impurity analysis (HPLC) revealed a 15% by-product in the lower-activity batch, confirmed by MS .

Basic: What functional group transformations are feasible for this compound?

Methodological Answer:

  • Nucleophilic Substitution : Replace chloro groups in pyrimidine cores with amines or thiols using K2_2CO3_3 in DMF .
  • Oxidation : Convert morpholine’s tertiary amine to N-oxide with m-CPBA in dichloromethane .
  • Reduction : Hydrogenate pyrimidine rings (10% Pd/C, H2_2 at 60 psi) to dihydropyrimidines .

Q. Example Reaction :

  • Substitution : React 4-chloropyrimidine intermediate with benzylamine in DMF (80°C, 6 hours) to yield N-benzyl derivatives .

Advanced: What methodologies are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Kinetics : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC, comparing half-life (t1/2_{1/2}) to analogs .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .
  • Light Exposure Testing : Accelerate photodegradation using UV lamps (λ = 254 nm) to identify photo-labile moieties (e.g., trifluoromethyl groups) .

Q. Stability Data from Analog Studies :

ConditionDegradation RateReference
pH 7.4, 37°Ct1/2_{1/2} = 8h
UV light (254 nm)15% loss in 24h

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to kinases (e.g., EGFR) or GPCRs. Key parameters include Glide XP scoring and MM-GBSA energy calculations .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity using Random Forest algorithms .
  • ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Q. Example Prediction :

  • Target : EGFR kinase.
  • Docking Score : -12.3 kcal/mol (indicative of strong binding) .

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